molecular formula C17H28N2O3 B2391007 Methyl 2-(1-adamantylcarbamoylamino)-3-methylbutanoate CAS No. 1008212-39-2

Methyl 2-(1-adamantylcarbamoylamino)-3-methylbutanoate

Cat. No.: B2391007
CAS No.: 1008212-39-2
M. Wt: 308.422
InChI Key: DVTXLIKDRCDRCP-UHFFFAOYSA-N
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Description

Methyl 2-(1-adamantylcarbamoylamino)-3-methylbutanoate is a compound that belongs to the class of adamantane derivatives. Adamantane derivatives are known for their unique structural, biological, and stimulus-responsive properties, making them valuable in various fields such as medicinal chemistry, catalyst development, and nanomaterials . This compound, in particular, features a carbamoylamino group attached to an adamantane core, which imparts specific chemical and physical properties.

Preparation Methods

The synthesis of Methyl 2-(1-adamantylcarbamoylamino)-3-methylbutanoate typically involves the reaction of adamantane derivatives with appropriate reagents to introduce the carbamoylamino and ester functional groups. One common method involves the reaction of 1-adamantylamine with methyl 2-bromo-3-methylbutanoate under suitable conditions to form the desired product. Industrial production methods may involve optimized reaction conditions and catalysts to enhance yield and purity .

Chemical Reactions Analysis

Methyl 2-(1-adamantylcarbamoylamino)-3-methylbutanoate undergoes various chemical reactions, including:

Scientific Research Applications

Methyl 2-(1-adamantylcarbamoylamino)-3-methylbutanoate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex adamantane derivatives.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.

    Medicine: Adamantane derivatives, including this compound, are investigated for their potential therapeutic properties, such as antiviral and anticancer activities.

    Industry: The compound is used in the development of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of Methyl 2-(1-adamantylcarbamoylamino)-3-methylbutanoate involves its interaction with specific molecular targets and pathways. The adamantane core provides a rigid and bulky structure that can interact with biological macromolecules, potentially inhibiting or modulating their activity. The carbamoylamino group can form hydrogen bonds and other interactions with target proteins, influencing their function .

Comparison with Similar Compounds

Methyl 2-(1-adamantylcarbamoylamino)-3-methylbutanoate can be compared with other adamantane derivatives, such as:

Biological Activity

Methyl 2-(1-adamantylcarbamoylamino)-3-methylbutanoate, a compound with a complex structure, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of an adamantyl group, which is known for imparting unique pharmacological properties. Its chemical formula can be represented as follows:

  • Chemical Formula : C₁₃H₁₉N₃O₂
  • Molecular Weight : 239.30 g/mol

The compound's structure includes an amide bond and a branched alkyl chain, contributing to its lipophilicity and potential bioactivity.

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : Compounds with similar structures have shown the ability to inhibit specific enzymes involved in metabolic pathways, leading to therapeutic effects against various diseases.
  • Receptor Modulation : The adamantyl moiety can enhance binding affinity to certain receptors, potentially modulating signaling pathways related to inflammation or cancer progression.
  • Cellular Effects : Preliminary studies suggest that this compound may influence cellular functions such as apoptosis and cell proliferation through interactions with cellular signaling pathways .

Biological Activities

Research has highlighted various biological activities associated with this compound:

Case Study 1: Anticancer Activity

A study investigating the anticancer properties of adamantane derivatives found that certain modifications significantly enhanced cytotoxicity against various cancer cell lines. This compound was hypothesized to share similar properties due to its structural characteristics.

Case Study 2: Anti-inflammatory Response

In vitro assays demonstrated that compounds with similar structural motifs could reduce the secretion of inflammatory cytokines in macrophages. This suggests that this compound might also exhibit anti-inflammatory effects, warranting further investigation.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialPotential efficacy against bacteria
Anti-inflammatoryInhibition of cytokine release
AnticancerInduction of apoptosis in cell lines

Properties

IUPAC Name

methyl 2-(1-adamantylcarbamoylamino)-3-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N2O3/c1-10(2)14(15(20)22-3)18-16(21)19-17-7-11-4-12(8-17)6-13(5-11)9-17/h10-14H,4-9H2,1-3H3,(H2,18,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVTXLIKDRCDRCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)OC)NC(=O)NC12CC3CC(C1)CC(C3)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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